(-)-Rabdoternin A
Description
(-)-Rabdoternin A is an ent-kauranoid diterpenoid isolated from plants of the Isodon genus, notably Isodon ternifolia and Rabdosia rubescens var. lushanensis . Its chemical formula is C20H28O5, with a molecular weight of 348.43 g/mol, a melting point of 210–212°C, and an optical rotation of [α]D −89.8° (c 0.1, MeOH) . It is recognized for its structural complexity, featuring a kaurane skeleton with hydroxyl and epoxy substitutions, which are critical for its bioactivity . While (-)-Rabdoternin A has been identified in multiple pharmacological studies, its specific antitumor mechanisms remain less characterized compared to structurally similar analogs like Rabdoternin E and F .
Properties
CAS No. |
128887-80-9 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,2R,5S,7R,8R,9S,10S,11R)-7,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,26-16(18)24)19(11,13(9)21)14(10)22/h10-15,21-23,25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14?,15-,18+,19-,20+/m0/s1 |
InChI Key |
DWBNAAUVBIEEOE-WVTLLFIISA-N |
SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
Isomeric SMILES |
CC1(CCC[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)[C@H]5O)(OC3=O)O)O)C |
Canonical SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Rabdoternin A; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rabdoternin A involves several steps, starting from readily available starting materials. The key steps include:
Cyclization: Formation of the core diterpenoid structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, carbonyl, and methoxy groups through various organic reactions.
Purification: The final product is purified using chromatographic techniques to obtain pure (-)-Rabdoternin A.
Industrial Production Methods: Industrial production of (-)-Rabdoternin A is still in the research phase, with efforts focused on optimizing the yield and scalability of the synthetic routes. Biotechnological approaches, such as microbial fermentation and plant cell culture, are also being explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (-)-Rabdoternin A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different substituents on the aromatic ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (-)-Rabdoternin A, which are studied for their enhanced biological activities.
Scientific Research Applications
(-)-Rabdoternin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Studies have shown its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of (-)-Rabdoternin A involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Ent-kauranoid diterpenoids share a tetracyclic kaurane backbone but differ in substituents (e.g., hydroxyl, epoxy, or acetyl groups) and stereochemistry. Key structural comparisons include:
Pharmacological Activity
Antitumor Mechanisms:
- Rabdoternin E :
- Inhibits A549 lung cancer cell proliferation (IC50 = 16.45–39.52 µM) via ROS/p38 MAPK/JNK pathway activation .
- Promotes S-phase arrest (52.2% cells at 15 µM) and apoptosis (33.25% at 15 µM) by downregulating CDK2, cyclin A2, and Bcl-2/Bax ratio .
- Induces ferroptosis via GPX4 and SLC7A11 suppression .
- Rabdoternin F :
- Oridonin :
Selectivity and Toxicity:
- (-)-Rabdoternin A’s safety profile remains understudied, though pharmacokinetic data in rats indicate rapid absorption (Tmax = 10–30 min) and elimination (t1/2 = 2–4 h) .
Pharmacokinetic Profiles
| Compound | Tmax (min) | t1/2 (h) | Bioavailability | Key Metabolites |
|---|---|---|---|---|
| (-)-Rabdoternin A | 10–30 | 2–4 | ~45% | Glucuronides |
| Rabdoternin E | 15–45 | 3–5 | ~50% | Sulfates |
| Oridonin | 20–60 | 4–6 | ~35% | Hydroxylates |
(-)-Rabdoternin A and Rabdoternin E exhibit similar absorption rates, but Rabdoternin E’s longer half-life may enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
